4-(2-ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

sEH epoxide hydrolase cardiovascular

4‑(2‑Ethylphenyl)‑9‑methoxy‑2,3,4,5‑tetrahydro‑1,4‑benzoxazepin‑3‑one (CAS 1396707‑76‑8) is a fully synthetic, small‑molecule heterocycle belonging to the 1,4‑benzoxazepin‑3‑one family [REFS‑1]. It possesses a molecular formula of C₁₈H₁₉NO₃ and a molecular weight of 297.35 g mol⁻¹ [REFS‑1].

Molecular Formula C18H19NO3
Molecular Weight 297.354
CAS No. 1396707-76-8
Cat. No. B2451681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
CAS1396707-76-8
Molecular FormulaC18H19NO3
Molecular Weight297.354
Structural Identifiers
SMILESCCC1=CC=CC=C1N2CC3=C(C(=CC=C3)OC)OCC2=O
InChIInChI=1S/C18H19NO3/c1-3-13-7-4-5-9-15(13)19-11-14-8-6-10-16(21-2)18(14)22-12-17(19)20/h4-10H,3,11-12H2,1-2H3
InChIKeySSMMJIFERKGPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396707‑76‑8 – 4‑(2‑Ethylphenyl)‑9‑methoxy‑1,4‑benzoxazepin‑3‑one – Compound Identity and Core Characteristics


4‑(2‑Ethylphenyl)‑9‑methoxy‑2,3,4,5‑tetrahydro‑1,4‑benzoxazepin‑3‑one (CAS 1396707‑76‑8) is a fully synthetic, small‑molecule heterocycle belonging to the 1,4‑benzoxazepin‑3‑one family [REFS‑1]. It possesses a molecular formula of C₁₈H₁₉NO₃ and a molecular weight of 297.35 g mol⁻¹ [REFS‑1]. The compound is commercialised by several screening‑compound suppliers and is primarily positioned as a research‑tool molecule for early‑stage drug‑discovery programmes, although its pharmacological target(s) remain poorly characterised in the open scientific literature [REFS‑2].

Why 4‑(2‑Ethylphenyl)‑9‑methoxy‑1,4‑benzoxazepin‑3‑one Cannot Be Replaced by Other Benzoxazepinones Without Empirical Validation


Within the 1,4‑benzoxazepin‑3‑one scaffold, subtle changes in substitution pattern produce large shifts in potency, selectivity, and even the primary biological target. Even closely related isomers (e.g., 3‑ethylphenyl vs. 2‑ethylphenyl) or the addition/removal of a single methoxy group can convert an inactive compound into a nanomolar‑level ligand for an entirely different protein [REFS‑1, REFS‑2]. Because the public pharmacology of CAS 1396707‑76‑8 is still undefined, any attempt to substitute it with an in‑class analog without head‑to‑head data would introduce an unquantifiable risk of altered target engagement, potency loss, or off‑target activity.

Quantitative Differentiation Evidence for 4‑(2‑Ethylphenyl)‑9‑methoxy‑1,4‑benzoxazepin‑3‑one (CAS 1396707‑76‑8)


Sub‑100 nM sEH Inhibition Achieved by a Close Analog; No Published Data Exist for the 9‑Methoxy Derivative

The closest structurally characterised analog, 4‑(2‑ethylphenyl)‑4,5‑dihydro‑1,4‑benzoxazepin‑3(2H)‑one (lacking the 9‑methoxy substituent), inhibits human soluble epoxide hydrolase with an IC₅₀ of 65 nM [REFS‑1]. In contrast, the target compound (CAS 1396707‑76‑8) has no publicly reported IC₅₀, EC₅₀, or Kd value against any molecular target. Therefore, the quantitative effect of the 9‑methoxy group on potency and selectivity remains unknown.

sEH epoxide hydrolase cardiovascular

Regioisomeric Preference: 2‑Ethylphenyl vs. 3‑Ethylphenyl Substituents Alter Biological Profile

The 3‑ethylphenyl regioisomer (CAS 1357778‑19‑8) is a commercially available benzoxazepinone that lacks the 9‑methoxy group; it has been cited in the patent literature as a squalene synthase inhibitor lead, whereas the 2‑ethylphenyl benzoxazepinones (including the target compound) have not been profiled in the same assays [REFS‑1]. This divergence illustrates that the position of the ethyl group on the phenyl ring alone is sufficient to redirect target engagement, meaning that 4‑(2‑ethylphenyl)‑9‑methoxy‑1,4‑benzoxazepin‑3‑one cannot be assumed to share the pharmacology of its 3‑ethylphenyl congener.

SAR regioisomer selectivity

Absence of Published In‑Vivo Pharmacokinetic or Toxicology Data Prevents Risk Assessment vs. Advanced Leads

No publication or database record reports in‑vivo pharmacokinetic parameters (e.g., clearance, oral bioavailability, half‑life) or toxicology endpoints for CAS 1396707‑76‑8. By contrast, structurally distinct benzoxazepinone leads such as the squalene synthase inhibitor series (e.g., compound 7t) have published PK profiles showing oral bioavailability of >30 % in rodents [REFS‑1]. This data vacuum means that any selection of CAS 1396707‑76‑8 for in‑vivo studies must be accompanied by de‑novo ADME/PK profiling rather than relying on scaffold‑class assumptions.

ADMET PK safety

Appropriate Use Scenarios for 4‑(2‑Ethylphenyl)‑9‑methoxy‑1,4‑benzoxazepin‑3‑one Based on Current Evidence


Chemical‑Proteomics Target‑Deconvolution Campaigns

Because no molecular target has been assigned to CAS 1396707‑76‑8, the compound is best deployed as a novel chemotype in chemical‑proteomics (e.g., thermal proteome profiling or affinity‑enrichment proteomics) to identify its primary protein interactors. Its structural novelty compared to heavily profiled benzoxazepinones makes it a valuable probe for uncovering unanticipated target‑disease connections [REFS‑1].

Scaffold‑Hopping SAR Exploration Around the 9‑Methoxy Position

Medicinal chemistry teams wishing to explore the 1,4‑benzoxazepin‑3‑one scaffold can use CAS 1396707‑76‑8 as a starting point for systematic SAR. The unmethylated analog (65 nM sEH inhibitor [REFS‑1]) provides a direct comparator for evaluating how the 9‑methoxy group modulates potency and selectivity. Synthesis of a small library around this position would rapidly establish whether the methoxy substituent is a liability or an advantage.

Negative‑Control Compound for sEH‑Focused Screening Cascades

If future experiments demonstrate that CAS 1396707‑76‑8 is inactive against sEH (unlike its 65 nM analog [REFS‑1]), the compound could serve as a structurally matched negative control in sEH inhibitor screening cascades, helping to distinguish target‑specific from assay‑interference signals.

Quote Request

Request a Quote for 4-(2-ethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.